molecular formula C8H8ClN3O5S B12066913 4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine CAS No. 680212-26-4

4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine

Cat. No.: B12066913
CAS No.: 680212-26-4
M. Wt: 293.69 g/mol
InChI Key: ZAUAZIZNNOLHEG-UHFFFAOYSA-N
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Description

4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine is a chemical compound with the molecular formula C8H8ClN3O5S It is characterized by the presence of a morpholine ring attached to a thienyl group that is substituted with chlorine and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine typically involves the nitration of a thienyl precursor followed by chlorination and subsequent reaction with morpholine. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired substitution pattern on the thienyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-thienyl)morpholine
  • 4-(3,4-Dinitro-2-thienyl)morpholine
  • 4-(5-Bromo-3,4-dinitro-2-thienyl)morpholine

Uniqueness

4-(5-Chloro-3,4-dinitro-2-thienyl)morpholine is unique due to the specific substitution pattern on the thienyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

680212-26-4

Molecular Formula

C8H8ClN3O5S

Molecular Weight

293.69 g/mol

IUPAC Name

4-(5-chloro-3,4-dinitrothiophen-2-yl)morpholine

InChI

InChI=1S/C8H8ClN3O5S/c9-7-5(11(13)14)6(12(15)16)8(18-7)10-1-3-17-4-2-10/h1-4H2

InChI Key

ZAUAZIZNNOLHEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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